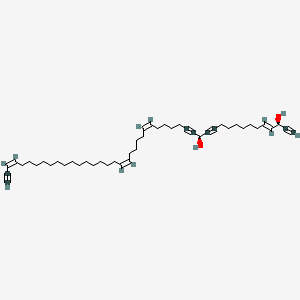

Petrocortyne A

Description

Properties

CAS No. |

201990-21-8 |

|---|---|

Molecular Formula |

C46H70O2 |

Molecular Weight |

655 g/mol |

IUPAC Name |

(3R,4E,14R,21Z,27Z,43Z)-hexatetraconta-4,21,27,43-tetraen-1,12,15,45-tetrayne-3,14-diol |

InChI |

InChI=1S/C46H70O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-37-40-43-46(48)44-41-38-35-32-31-33-36-39-42-45(47)4-2/h1-2,5-6,21-22,27-28,39,42,45-48H,7-20,23-26,29-38H2/b6-5-,22-21-,28-27-,42-39+/t45-,46-/m0/s1 |

InChI Key |

JHDVAFXLNSEWLY-QGJIOMKESA-N |

SMILES |

C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O |

Isomeric SMILES |

C#C/C=C\CCCCCCCCCCCCCC/C=C\CCCC/C=C\CCCCC#C[C@@H](C#CCCCCCC/C=C/[C@H](C#C)O)O |

Canonical SMILES |

C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O |

Synonyms |

petrocortyne A |

Origin of Product |

United States |

Elucidation of Chemical Structure and Absolute Stereochemistry

The initial determination of the planar structure of Petrocortyne A was accomplished through a combination of spectroscopic methods. nih.gov However, the definitive assignment of its absolute stereochemistry proved to be a more complex undertaking, leading to conflicting reports in initial studies. pitt.edunih.gov Subsequent and more rigorous investigations, including total synthesis of all possible stereoisomers, were instrumental in resolving these ambiguities. nih.gov

Initial Structural Assignment Methodologies

The foundational work on deciphering the constitution of this compound relied heavily on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov These methods provided the initial framework of the molecule's connectivity.

NMR spectroscopy was the cornerstone in piecing together the carbon skeleton and identifying the various functional groups within this compound. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to establish the intricate network of proton and carbon atoms. nih.govmdpi.com

COSY experiments were crucial for identifying proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.netlibretexts.org This technique reveals which protons are adjacent to one another, typically separated by two or three bonds. By analyzing the cross-peaks in the COSY spectrum, researchers could trace out the connectivity of various fragments of the long aliphatic chain of this compound.

HSQC, or its earlier variant HETCOR, is a powerful technique for establishing one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). emerypharma.comblogspot.com This experiment allowed for the unambiguous assignment of the chemical shift of each protonated carbon atom in the this compound structure by correlating it with its attached proton(s).

TOCSY experiments were employed to identify all protons within a given spin system, not just those that are directly coupled. nih.govlibretexts.org This is particularly useful for complex molecules like this compound, where overlapping signals can make it difficult to trace entire coupling networks using COSY alone. TOCSY provided a more complete picture of the individual spin systems present in the molecule, aiding in the differentiation of protons in nearly symmetric environments. nih.gov

Table 1: Illustrative NMR Data for Key Fragments of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| H-3 | ~4.5 | ~65 | H-2, H-4 | C-1, C-2, C-4, C-5 |

| H-14 | ~4.8 | ~60 | H-13, H-15 | C-12, C-13, C-15, C-16 |

Note: The chemical shift values are approximate and can vary depending on the solvent and specific stereoisomer. The table illustrates the type of data obtained from these experiments.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Constitutional Analysis

Mass spectrometry played a critical role in determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provided the precise molecular formula, which was essential for confirming the number of carbon, hydrogen, and oxygen atoms in the molecule.

Tandem mass spectrometry (MS/MS) experiments were used to fragment the molecule and analyze the resulting daughter ions. dntb.gov.ua This fragmentation pattern provided valuable information about the sequence of structural units within this compound, corroborating the connectivity data obtained from NMR spectroscopy.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+Na]⁺ | Consistent with C₄₆H₇₄O₂Na | Molecular ion adduct, confirming the molecular formula |

| Fragment Ions | Various | Consistent with cleavage at specific points in the carbon chain, supporting the proposed constitution |

Advanced Strategies for Absolute Stereochemical Assignment

The initial ambiguity surrounding the absolute configuration of this compound, particularly at the C3 and C14 stereocenters, prompted a detailed investigation utilizing a combination of advanced chemical and spectroscopic methods. The definitive assignment was ultimately achieved through the synthesis of all four possible stereoisomers, allowing for direct comparison with the natural product. nih.gov

Validation and Application of Mosher's Method

Mosher's method, a widely used NMR spectroscopic technique for determining the configuration of chiral secondary alcohols, was a key tool in the stereochemical analysis of this compound. This method involves the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be deduced.

In the case of this compound, Mosher's method was applied to the C3 and C14 secondary alcohol groups. Comparison of the ¹H NMR spectra of the Mosher derivatives of the synthetic isomers with those of the natural product revealed that both natural samples possessed the (3S, 14S) configuration. nih.gov This provided a secure assignment, not just because one isomer matched, but because the other three synthetic isomers did not. nih.gov The study also served to validate the use of the Mosher rule for assigning the challenging C14 stereocenter in this specific molecular environment. pitt.edu A "shortcut" variant of the Mosher ester method, which involves the synthesis of only one of the two diastereomeric esters, was also developed and shown to be effective for this particular assignment. pitt.eduoup.com

Utilization of 2-Naphthylmethoxyacetic Acid (NMA) Ester Methods

Alongside Mosher's method, the 2-naphthylmethoxyacetic acid (NMA) ester method was employed to further corroborate the stereochemical assignment. Similar to Mosher's method, this technique involves the formation of diastereomeric esters and subsequent ¹H NMR analysis. The NMA method proved to be particularly advantageous for determining the absolute configuration of the C14 stereocenter. pitt.edu

Research indicated that the NMA ester method was superior to the Mosher method for the assignment of the C14 stereocenter in this compound. pitt.edu This highlights the importance of utilizing multiple chiral derivatizing agents to overcome the limitations of any single method and to provide a more robust and reliable stereochemical assignment. The development and application of both Mosher and NMA ester methods were crucial in identifying the components of a mixture of the four stereoisomers of this compound produced during a preliminary synthetic route. nih.gov

Role of Optical Rotation and Chiroptical Spectroscopy

Optical rotation, a measure of the extent to which a chiral compound rotates the plane of polarized light, played a significant role in the initial stages of the investigation into this compound's stereochemistry. Discrepancies between the reported optical rotations for the natural product and the initially proposed structures were a primary driver for the re-evaluation of its absolute configuration. pitt.edu

By synthesizing all four stereoisomers—(3R, 14R), (3S, 14S), (3R, 14S), and (3S, 14R)—researchers were able to directly compare their optical rotations with that of the natural product. This comparative analysis demonstrated that both natural samples of this compound exhibited a C3-S configuration. pitt.edu While optical rotation alone is often insufficient for a definitive assignment, in this case, the availability of all possible stereoisomers for comparison provided a powerful tool for narrowing down the possibilities and confirming the assignments made by other methods.

| Stereoisomer of this compound | Configuration |

| Isomer 1 | (3R, 14R) |

| Isomer 2 | (3S, 14S) |

| Isomer 3 | (3R, 14S) |

| Isomer 4 | (3S, 14R) |

Comparative Analysis with Synthetic Stereoisomers to Resolve Configuration Discrepancies

The cornerstone of the definitive stereochemical elucidation of this compound was the total synthesis of all four of its possible stereoisomers. nih.gov This ambitious undertaking was accomplished using two different mixture synthesis strategies, including a fluorous mixture synthesis (FMS) that ultimately produced all four isomers in pure form. nih.govpitt.edu

Synthetic Methodologies and Strategic Approaches to Petrocortyne a and Its Stereoisomers

Mixture Synthesis Strategies

Given the uncertainty in the stereostructure of natural Petrocortyne A, synthesizing all four possible stereoisomers—(3S,14S), (3R,14R), (3S,14R), and (3R,14S)—became the primary goal. Instead of undertaking four separate, labor-intensive total syntheses, researchers turned to more efficient mixture synthesis approaches. nih.gov

One approach adopted was a "quick and dirty" mixture synthesis. nih.gov This strategy prioritizes speed by intentionally using non-selective reactions to create the stereocenters, thereby generating a mixture of all possible stereoisomers in a single synthetic sequence.

In the case of this compound, a racemic fragment corresponding to the C15-C30 portion (containing the C14 stereocenter precursor) was coupled with a racemic C1-C14 fragment. nih.gov This led to a final mixture containing all four stereoisomers of the protected natural product. nih.gov

| Synthesis Stage | Description | Outcome |

| Fragment Coupling | A Wittig reaction followed by formylation and acetylide addition using racemic fragments. nih.gov | A mixture of diastereomeric intermediates (dim-16 ). nih.gov |

| Deprotection | Removal of silyl (B83357) protecting groups using TBAF. nih.gov | A final mixture of all four stereoisomers of this compound (dim-1 ). nih.gov |

| Separation | Analytical chiral HPLC. nih.govnih.gov | Partial resolution into two pure enantiomers and a racemic mixture of the other diastereomeric pair. nih.govnih.gov |

The main advantage of this method is the significant reduction in effort, as only one synthetic route needs to be executed. However, the critical drawback is the formidable challenge of separating the final mixture of stereoisomers, a risk postponed to the very end of the synthesis. nih.gov For this compound, this mixture was successfully analyzed and partially separated using chiral HPLC, allowing for comparison with the natural product. nih.gov

For the synthesis of the this compound stereoisomers, FMS provided a robust path to obtaining all four isomers in pure form. nih.gov The strategy involved preparing enantiopure starting materials and encoding their stereochemical information with fluorous tags.

The key steps were as follows:

Tagging: The two enantiomers of one of the key fragments were protected with fluorous silyl groups that had different numbers of fluorine atoms. These fluorous tags essentially act as labels for the stereochemistry. pitt.edu For instance, an (R)-configured alcohol could be tagged with a light fluorous tag and an (S)-configured alcohol with a heavier one.

Mixture Synthesis: The fluorous-tagged, stereoisomeric precursors were mixed and subjected to the remaining steps of the total synthesis. This allowed for the efficient synthesis of a mixture of fluorous-tagged quasi-isomers. nih.govnih.gov

Demixing and Detagging: The final mixture of tagged this compound isomers was separated using fluorous HPLC. pitt.edu The isomers eluted in an order determined by the fluorine content of their tags, allowing for both separation and identification. After separation, the fluorous tags were removed to yield the four individual, pure stereoisomers of this compound. pitt.edupnas.org

This powerful FMS approach paid dividends by enabling a secure and unambiguous assignment of the natural product's structure. By comparing the spectral data of the four synthetic isomers with the natural samples, it was definitively determined that natural this compound possesses the (3S,14S) configuration. pitt.eduacs.orgnih.gov The success of this strategy validated the use of FMS for complex natural product structure determination and for efficiently building libraries of stereoisomers. pnas.orgrsc.orgnih.gov

Fluorous Mixture Synthesis (FMS) for Isomer Separation and Access

Advantages in Achieving Individual Pure Stereoisomers

The synthesis of polyacetylene natural products like this compound presents significant challenges, particularly in controlling and isolating specific stereoisomers. The presence of multiple stereocenters necessitates synthetic strategies that not only construct the carbon skeleton but also allow for the unambiguous preparation of each possible stereoisomer. Research into the total synthesis of this compound has led to the development of distinct methodologies, each with its own set of advantages for obtaining individual pure stereoisomers. These approaches have been crucial for the definitive assignment of the absolute configuration of the natural product. nih.govnih.gov

Two primary strategies have been employed: a "quick and dirty" mixture synthesis and a more sophisticated fluorous mixture synthesis (FMS). nih.govacs.org These methods differ fundamentally in their approach to handling stereoisomers throughout the synthetic sequence and in the final separation process.

The "quick and dirty" approach involves the non-selective formation of the stereocenters, leading to a mixture of all four possible stereoisomers of this compound. nih.govsigmaaldrich.com The primary advantage of this method lies in its rapidity and simplicity, as it bypasses the need for stereoselective reactions at key steps. However, the challenge is deferred to the final stage, where the separation of the stereoisomeric mixture is required. In the case of this compound, this mixture was partially resolved using analytical chiral High-Performance Liquid Chromatography (HPLC). nih.govacs.org This allowed for the isolation of the two pure enantiomers of one diastereomer and the racemic mixture of the other diastereomer. nih.govnih.gov While this method provides access to some pure stereoisomers, its main drawback is the difficulty in separating all components, which can be a significant risk and limitation. nih.gov

In contrast, the fluorous mixture synthesis (FMS) was developed to produce all four stereoisomers of this compound in an individually pure form. nih.govnih.gov This strategy involves tagging enantiomerically pure starting materials with distinct fluorous tags. pitt.edu The tagged materials are then mixed and carried through the synthetic route together. The key advantage of this approach is that the fluorous tags allow for the straightforward separation of the resulting stereoisomeric products by fluorous HPLC at the end of the synthesis. pitt.edu Following separation, the fluorous tags are removed to yield each of the four stereoisomers in a pure state. nih.govpitt.edu The benefit of investing effort in preparing and tagging the enantiopure precursors is realized in the ease of the final demixing, which provides a secure pathway to all possible stereoisomers. nih.gov This comprehensive access to every stereoisomer was instrumental in definitively assigning the (3S,14S) configuration to the natural this compound by comparing the spectral data of the synthetic and natural compounds. nih.govnih.gov

The table below summarizes the key features and advantages of these two synthetic methodologies in achieving pure stereoisomers of this compound.

| Synthetic Methodology | Description | Advantages in Achieving Pure Stereoisomers |

| "Quick and Dirty" Mixture Synthesis | A non-selective synthesis that produces a mixture of all four stereoisomers, which are then subjected to separation. nih.gov | - Rapid and synthetically simple approach. nih.gov- Successful in providing partial resolution of the stereoisomers. nih.gov- Yielded pure enantiomers of the syn diastereomer. nih.gov |

| Fluorous Mixture Synthesis (FMS) | Stereoisomeric starting materials are labeled with distinct fluorous tags. The mixture is synthesized together and then separated based on the tags. pitt.edu | - Enables the production of all four stereoisomers in individual, pure form. nih.govacs.org- The final separation by fluorous HPLC is highly effective and reliable. pitt.edu- Provides secure access to all candidate isomers, facilitating unambiguous structure assignment. nih.govnih.gov |

In addition to the synthetic strategy, the characterization and differentiation of the stereoisomers were aided by derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and 2-naphthylmethoxyacetic acid (NMA). nih.govnih.gov The spectral analysis of these derivatives, particularly the NMA esters, proved to be a reliable method for assigning the configuration of the stereocenters. nih.govpitt.edu The availability of all four pure synthetic stereoisomers from the FMS approach was critical for validating these analytical methods for the petrocortyne family of natural products. nih.gov

Biosynthetic Investigations and Precursor Studies

Hypothesized Biosynthetic Pathways in Marine Sponges

The biosynthesis of Petrocortyne A in marine sponges is hypothesized to originate from fatty acid metabolism, a common starting point for polyacetylene production in various organisms. nih.gov The prevailing hypothesis suggests a pathway involving a series of desaturation and chain elongation steps, transforming a common fatty acid precursor into the complex structure of this compound. It is also widely considered that symbiotic microorganisms residing within the sponge tissue may be the true producers of this and other secondary metabolites, or at the very least, play a crucial role in the biosynthetic process. nih.gov

The proposed pathway likely commences with a long-chain fatty acid, which undergoes sequential desaturation reactions to introduce double and triple bonds into the carbon chain. This process is thought to be catalyzed by a suite of specialized enzymes. The very long-chain nature of this compound suggests that fatty acid elongation systems are also a critical component of its biosynthesis, incrementally adding two-carbon units to the growing acyl chain. nih.gov

Identification of Precursor Molecules and Metabolic Intermediates

Direct experimental evidence identifying the specific precursor molecules and metabolic intermediates for this compound biosynthesis is limited. However, based on the general understanding of polyacetylene biosynthesis, it is strongly inferred that long-chain fatty acids are the primary precursors. nih.gov Isotopic tracer studies on other polyacetylenes have demonstrated their derivation from fatty acid and polyketide precursors. nih.gov

For this compound, a C46 polyacetylene, the initial precursor is likely a common saturated fatty acid such as palmitic acid (C16) or stearic acid (C18). This initial fatty acid would then enter a specialized metabolic pathway where it is elongated and desaturated. While specific intermediates have not been isolated from Petrosia sponges, the structures of other co-occurring polyacetylenes may offer clues. Shorter-chain polyacetylenic alcohols and acids found in these sponges could potentially represent intermediates or byproducts of the same biosynthetic pathway that leads to more complex molecules like this compound. nih.gov

| Precursor Type | Plausible Examples | Role in Biosynthesis |

| Primary Precursor | Long-chain fatty acids (e.g., Palmitic acid, Stearic acid) | Provides the initial carbon backbone for the polyacetylene chain. |

| Chain Elongation Unit | Malonyl-CoA | Donates two-carbon units to extend the fatty acid chain to the required length for this compound. |

Role of Enzymatic Machinery in Polyacetylene Formation

The transformation of a simple fatty acid into the highly unsaturated this compound is orchestrated by a sophisticated enzymatic machinery. The key enzyme classes implicated in this process are fatty acid synthases (FAS), elongases, and desaturases. mdpi.comnih.gov

Fatty Acid Synthases (FAS): These enzymes are responsible for the de novo synthesis of fatty acids, which serve as the initial building blocks.

Elongases: These enzyme systems are crucial for extending the initial fatty acid chain to the significant length observed in this compound. They sequentially add two-carbon units, typically from malonyl-CoA, to the growing acyl chain. nih.govmdpi.com

Desaturases: This class of enzymes plays the most critical role in forming the characteristic double and triple bonds of polyacetylenes. It is hypothesized that a series of specialized desaturases, likely membrane-bound, catalyze the stepwise dehydrogenation of the fatty acid chain. The formation of a triple bond is thought to occur through the further desaturation of a double bond. nih.govmdpi.com

While the specific enzymes from Petrosia sponges or their symbionts have not yet been isolated and characterized, the presence of genes encoding for such enzymes in the metagenomes of marine sponges supports their proposed role in the biosynthesis of polyacetylenes. nih.govwur.nl The study of analogous enzyme systems in other organisms provides a model for their function in the marine environment. mdpi.com

| Enzyme Class | Hypothesized Function in this compound Biosynthesis |

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of the initial fatty acid precursor. |

| Elongases | Sequentially lengthen the carbon chain to achieve the C46 backbone. |

| Desaturases | Introduce double and triple bonds at specific positions along the carbon chain. |

Comparative Biosynthesis with Related Marine Natural Products

The genus Petrosia is a rich source of diverse polyacetylenes, many of which share structural similarities with this compound. nih.gov This structural resemblance suggests that they may share common biosynthetic origins and intermediates. For instance, other petrocortynes and petrosiacetylenes, which are also long-chain polyacetylenic alcohols, likely arise from variations in the same general fatty acid-derived pathway. nih.gov

Differences in the length of the carbon chain, the degree and position of unsaturation, and the placement of hydroxyl groups among these related compounds can likely be attributed to variations in the specificity of the elongase and desaturase enzymes involved. For example, the biosynthesis of shorter-chain polyacetylenes found in Petrosia may involve fewer elongation cycles or premature termination of the chain-building process. Similarly, the array of different oxygenation patterns seen across these related molecules points to the action of various hydroxylases or oxidases that act on a common polyacetylene scaffold.

A comparative analysis of the biosynthetic gene clusters from the producing organisms (either the sponge or its symbionts) for these different polyacetylenes would be invaluable in dissecting the specific enzymatic steps that lead to this observed structural diversity.

Biological Activities in Defined Research Models Non Clinical Contexts

Modulation of Inflammatory Processes

Petrocortyne A demonstrates significant anti-inflammatory activity by affecting key cellular and molecular components of the inflammatory cascade. nih.govmdpi.com Studies utilizing macrophage and monocyte cell line models have revealed its capacity to inhibit the production of critical inflammatory mediators and influence cellular signaling pathways. mdpi.comacs.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha, TNF-α)

A primary mechanism of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. Research has shown that it strongly and in a concentration-dependent manner, blocks the production of Tumor Necrosis Factor-alpha (TNF-α). acs.org This inhibitory effect was observed in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells and in phorbol (B1677699) 12-myristate 13-acetate (PMA)/LPS-treated U937 monocytic cells. nih.gov The potent nature of this inhibition is highlighted by a reported half-maximal inhibitory concentration (IC₅₀), as detailed in the table below. nih.gov This targeted suppression of TNF-α, a pivotal cytokine in inflammatory and autoimmune diseases, underscores the compound's potential to disrupt inflammatory processes at a molecular level. nih.gov

Reduction of Nitric Oxide (NO) Production in Macrophage Models

In addition to cytokine inhibition, this compound effectively reduces the generation of nitric oxide (NO), a key signaling and cytotoxic molecule in inflammation, by activated macrophages. acs.org In vitro studies using the RAW264.7 macrophage cell line demonstrated that this compound blocked NO production in a concentration-dependent fashion when the cells were stimulated with either lipopolysaccharide (LPS) or interferon-gamma (IFN-γ). nih.govacs.org This action points to an interference with the inducible nitric oxide synthase (iNOS) pathway, which is a central element in the inflammatory response of macrophages. researchgate.net

Impact on Cellular Inflammatory Signaling Pathways

This compound influences several cellular signaling pathways involved in inflammation. Investigations revealed that the compound selectively inhibits the expression of hepatocyte growth factor/scatter factor (HGF/SF), a factor implicated in cell migration. nih.govacs.org Furthermore, while it did not block adhesion molecule activation by specific antibodies, it did significantly suppress cell-to-cell adhesion induced by phorbol 12-myristate 13-acetate (PMA). nih.gov

Interestingly, prolonged exposure to this compound was found to induce a weak pro-aggregative signal in U937 cells, which was associated with the phosphorylation of extracellular signal-related kinase 1 and 2 (ERK 1/2) and the tyrosine phosphorylation of p132. nih.gov The modulation of these signaling molecules suggests that this compound can interfere with the complex signaling networks that govern cellular inflammatory events and immune cell migration. nih.govacs.org

Cellular Cytotoxicity and Antiproliferative Effects

Beyond its anti-inflammatory properties, this compound has been identified as a potent cytotoxic agent against various cancer cells in preclinical models. nih.govmdpi.com

Efficacy Against Various Cancer Cell Lines (in vitro models, e.g., K562, HeLa, solid tumor cells)

This compound has been reported to be potently cytotoxic against several solid tumor cells. nih.govacs.org While specific data on its direct activity against K562 (human myelogenous leukemia) and HeLa (human cervical cancer) cell lines are not detailed in the available literature, related polyacetylenic compounds isolated from the same marine sponge genus, Petrosia, have shown significant efficacy.

For instance, other polyacetylenes from Petrosia sp. demonstrated notable cytotoxic activity against a panel of human cancer cell lines, including K-562, with IC₅₀ values below 4 µg/mL. mdpi.com Similarly, different linear acetylenes sourced from Petrosia sp., known as miyakosynes, exhibited cytotoxicity against HeLa cells at submicromolar concentrations. researchgate.net Other studies on novel polyacetylenic alcohols from Petrosia sp. found they were particularly cytotoxic against the SK-MEL-2 human melanoma cell line. nih.gov These findings establish that polyacetylenes from this marine source are a promising class of cytotoxic compounds.

Differential Sensitivity in Specific Cancer Cell Models

The cytotoxic effects of polyacetylenes from Petrosia sponges can vary significantly between different cancer cell models, indicating differential sensitivity. For example, in a study of several polyacetylenes from Petrosia sp., the compounds showed significant cytotoxicity against CCRF-CEM (T-lymphoblast), MOLT-4 (acute lymphoblastic leukemia), and K-562 cells. mdpi.com However, one of the tested compounds from the same extract was not cytotoxic to any of the six cell lines tested, highlighting the structural nuances that dictate biological activity. mdpi.com This differential sensitivity suggests that the efficacy of this compound and related compounds may be dependent on the specific molecular and genetic characteristics of the cancer cells.

Data Tables

Table 1: Anti-Inflammatory Activity of this compound

| Biological Activity | Research Model | Key Findings | Reference |

|---|---|---|---|

| TNF-α Production Inhibition | LPS-activated RAW264.7 macrophages | IC₅₀ = 2.35 μM | nih.gov |

| NO Production Inhibition | LPS/IFN-γ-activated RAW264.7 macrophages | Concentration-dependent inhibition | nih.govacs.org |

| HGF/SF Expression | Not specified | Selective blockage of expression | nih.govacs.org |

| Cellular Adhesion | PMA-induced U937 cells | Significant suppression | nih.gov |

Table 2: Cytotoxicity of Polyacetylenes from Petrosia Sponges

| Compound Class | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| This compound | Solid tumor cells | Potently cytotoxic | nih.govacs.org |

| Related Polyacetylenes | K-562 (Leukemia) | IC₅₀ < 4 µg/mL | mdpi.com |

| Miyakosynes (Related Polyacetylenes) | HeLa (Cervical Cancer) | Cytotoxic at submicromolar concentrations | researchgate.net |

Enzymatic Inhibition Studies

This compound has been identified as an inhibitor of phospholipase A2 (PLA2). scispace.com Specifically, studies have reported the irreversible inhibition of bee-venom PLA2 by this compound. scispace.com The broader class of polyacetylenes from the Petrosia genus are also recognized for their capacity to inhibit PLA2, suggesting this is a characteristic activity for this structural family of marine natural products. nih.gov

Table 1: Observed PLA2 Inhibition by this compound

| Compound | Target Enzyme | Effect |

|---|---|---|

| This compound | Bee-venom phospholipase A2 (PLA2) | Irreversible inhibition scispace.com |

Other Observed Cellular Effects

Beyond direct enzymatic inhibition, this compound has been shown to elicit distinct responses in cellular models, particularly concerning cell aggregation and nucleic acid interactions.

In non-clinical studies, this compound has been observed to induce homotypic aggregation in the U937 human leukemic monocyte cell line. nih.govvliz.beresearchgate.net This effect was noted to occur following prolonged exposure to the compound over two to three days. nih.gov The mechanism underlying this cell-cell adhesion appears to involve the weak induction of pro-aggregative intracellular signals. nih.gov Specifically, the phosphorylation of the p132 protein and the extracellular signal-related kinases 1 and 2 (ERK 1/2) has been observed accompanying the aggregation phenomenon. nih.gov

Table 2: Cellular Effects of this compound on U937 Cells

| Cell Line | Effect | Conditions | Associated Signaling Events |

|---|---|---|---|

| U937 (Human leukemic monocyte) | Induction of homotypic aggregation nih.gov | Long exposure (2-3 days) nih.gov | Weak phosphorylation of p132 and ERK 1/2 nih.gov |

Research into the bioactivity of metabolites from Petrosia sponges has revealed that this compound possesses RNA-cleaving capabilities. nih.gov A study reviewing compounds from this marine source reported that Petrocortynes A, B, and C demonstrated significant RNA-cleaving activity. nih.gov This characteristic is also noted among the broader group of Petrosia polyacetylenes. nih.gov

Mechanistic Investigations at the Molecular and Subcellular Levels

Deconvolution of Intracellular Signaling Cascade Modulation

Petrocortyne A exerts its biological influence by interfering with critical intracellular signaling cascades that govern cellular responses like inflammation and proliferation.

Analysis of Protein Phosphorylation Events

Protein phosphorylation is a key regulatory mechanism in virtually all cellular processes, acting as a molecular switch that is flipped by enzymes called kinases and phosphatases. cusabio.comthermofisher.com The activity of signaling pathways, including the NF-κB pathway, is heavily dependent on a precise sequence of phosphorylation events. thermofisher.comwikipedia.org For the NF-κB pathway to become active, for instance, the IκB kinase (IKK) complex must phosphorylate the inhibitory IκBα protein, targeting it for degradation. wikipedia.orgnih.gov Although direct, large-scale studies on how this compound globally affects protein phosphorylation are not widely published, its known inhibitory action on the NF-κB pathway strongly implies an interference with these crucial phosphorylation steps. academicjournals.orgmdpi.com It is plausible that this compound or its metabolites could directly or indirectly affect the activity of kinases like IKK or other upstream kinases, thereby preventing the phosphorylation of key signaling proteins. academicjournals.org

Investigations into Transcription Factor Activity (e.g., NF-κB pathway)

A primary focus of mechanistic studies on this compound has been its effect on the Nuclear Factor-kappa B (NF-κB) transcription factor. NF-κB is a central regulator of genes involved in inflammation, immune response, and cell survival. nih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. wikipedia.org Upon receiving a stimulus, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, which frees NF-κB to move into the nucleus and activate its target genes. nih.govnih.gov Research indicates that this compound can suppress the activation of NF-κB. mdpi.commdpi-res.com This inhibitory effect is thought to be mediated by preventing the nuclear translocation of the active NF-κB subunits, a critical step for its function as a transcription factor. academicjournals.org By blocking NF-κB, this compound effectively shuts down a key pathway responsible for promoting inflammation. mdpi.com

Characterization of Molecular Targets

Identifying the specific molecules that this compound binds to is crucial for understanding its mechanism of action. Research has centered on pinpointing these protein interactions and defining the role of its unique chemical structure.

Identification of Protein-Compound Interactions

The identification of direct protein binding partners for this compound is an area of active investigation. nih.gov Recent studies on similar cytotoxic alkynylcarbinols have revealed a sophisticated mechanism of action involving enzymatic bioactivation. The enzyme HSD17B11, a type of short-chain dehydrogenase/reductase (SDR), has been identified as a key player that oxidizes the alkynylcarbinol motif. elifesciences.orgnih.gov This oxidation generates a highly reactive ketone species (an "alkynylketone"). elifesciences.orgnih.gov This reactive metabolite then rapidly forms covalent bonds with nearby proteins, particularly on cysteine and lysine (B10760008) residues, through a process called Michael addition. elifesciences.orgnih.gov This protein modification can trigger cellular stress responses, including the unfolded protein response and apoptosis. elifesciences.orgbiorxiv.org Given that this compound possesses a related pharmacophore, it is highly plausible that it undergoes a similar bioactivation process, leading to covalent modification of a range of cellular proteins, including enzymes involved in protein quality control. elifesciences.orgnih.gov

Role of Alkenylalkynylcarbinol (AAC) Pharmacophore in Activity

The biological activity of this compound is intrinsically linked to a specific part of its structure known as the alkenylalkynylcarbinol (AAC) pharmacophore. elifesciences.orgbiorxiv.org This functional group is a key feature in several cytotoxic lipids isolated from marine sponges. nih.govbiorxiv.org The AAC pharmacophore is believed to be the site of enzymatic oxidation by SDR enzymes like HSD17B11. elifesciences.orgnih.gov This bioactivation converts the relatively stable alcohol into a highly electrophilic ketone. elifesciences.orgnih.gov This newly formed reactive species is then capable of covalently modifying proteins, leading to the disruption of their function and ultimately contributing to the compound's cytotoxic effects. elifesciences.org Therefore, the AAC pharmacophore acts as a latent reactive entity, or "pro-electrophile," that is unmasked by a specific cellular enzyme to exert its biological effect.

Enzymatic Biotransformation and Reactive Metabolite Formation

The way a compound is metabolized, or biotransformed, by enzymes can dramatically alter its activity. For this compound, this process appears to be a critical step in its mechanism of action.

As discussed, a key biotransformation of compounds containing an alkynylcarbinol motif, like this compound, is the oxidation by short-chain dehydrogenase/reductase (SDR) enzymes, such as HSD17B11. elifesciences.orgnih.gov This enzymatic reaction converts the carbinol group into a ketone. The resulting metabolite, an alkenylalkynylketone, is a highly reactive electrophile. elifesciences.orgnih.gov Due to its high reactivity, this metabolite is not isolated but immediately reacts with cellular components, particularly proteins. elifesciences.org This process of bioactivation, where a less reactive parent compound is converted into a highly reactive metabolite, is central to the cytotoxic mechanism of this class of natural products. elifesciences.orgnih.gov This transformation leads to widespread protein modification, inducing endoplasmic reticulum stress, activating the unfolded protein response, and ultimately causing cell death via apoptosis. elifesciences.orgbiorxiv.org

| Mechanistic Aspect | Key Findings | Supporting Evidence |

| Signaling Pathway Modulation | Inhibits the NF-κB signaling pathway. mdpi.commdpi-res.com | Implied interference with phosphorylation of pathway components like IκBα. academicjournals.org Prevents nuclear translocation of active NF-κB subunits. academicjournals.org |

| Molecular Target Interaction | Bioactivated by HSD17B11 (an SDR enzyme) via oxidation of the alkynylcarbinol motif. elifesciences.orgnih.gov | The resulting reactive ketone metabolite forms covalent bonds with cysteine and lysine residues on various cellular proteins. elifesciences.orgnih.gov |

| Pharmacophore Role | The Alkenylalkynylcarbinol (AAC) pharmacophore is essential for activity. elifesciences.orgbiorxiv.org | Acts as a "pro-electrophile" that is enzymatically converted into a protein-reactive species. elifesciences.orgnih.gov |

| Biotransformation | Undergoes enzymatic oxidation to form a reactive alkenylalkynylketone metabolite. elifesciences.orgnih.gov | This reactive metabolite is not isolated but causes cytotoxicity by modifying proteins, leading to ER stress and apoptosis. elifesciences.orgbiorxiv.org |

Oxidation by Short-Chain Dehydrogenase/Reductase (SDR) Enzymes

The cytotoxicity of a class of compounds known as terminal alkynylcarbinols, which includes this compound, is not inherent to the molecule itself but is a result of its transformation within the cell. elifesciences.orgresearchgate.net Research has identified that these molecules act as prodrugs, which are bioactivated by members of the Short-chain Dehydrogenase/Reductase (SDR) superfamily of enzymes. elifesciences.orgbiorxiv.org

A pivotal genetic screen in human haploid cells pinpointed a specific SDR enzyme, 17β-hydroxysteroid dehydrogenase type 11 (HSD17B11), also known as SDR16C2, as the key enzyme responsible for this activation. elifesciences.orgresearchgate.net HSD17B11 is typically localized to the endoplasmic reticulum and lipid droplets, where it utilizes NAD+ to oxidize the C-17 carbinol center of its natural substrate, androstan-3-alpha,17-beta-diol, to form androsterone. elifesciences.org

This same enzymatic activity is responsible for the enantiospecific oxidation of the alkynylcarbinol motif present in compounds like this compound. elifesciences.orgresearchgate.net The spatial arrangement of the carbinol center in the active (S)-enantiomers of these lipids mimics that of the C17 carbinol center in the natural steroid substrate of HSD17B11. elifesciences.org This mimicry allows the enzyme to recognize and bind these lipidic alkynylcarbinols, catalyzing their oxidation to the corresponding ketone. elifesciences.orgresearchgate.net This oxidation is a critical and requisite step for the compound's cytotoxic effects. elifesciences.org

| Enzyme Family | Specific Enzyme | Cellular Location | Function | Substrate Example |

| Short-chain Dehydrogenase/Reductase (SDR) | HSD17B11 (SDR16C2) | Endoplasmic Reticulum, Lipid Droplets | Oxidation of carbinol to ketone | Androstan-3-alpha,17-beta-diol, (S)-alkynylcarbinols |

Formation of Cytotoxic Protein-Reactive Species (e.g., DACones)

The oxidation of dialkynylcarbinols by HSD17B11 results in the formation of highly electrophilic species known as dialkynylketones, or "DACones". elifesciences.orgresearchgate.net These DACones are the ultimate cytotoxic agents responsible for the observed biological activity. elifesciences.org While synthesized DACones themselves were found to have no cytotoxic activity when tested in standard cell culture medium, this was attributed to their high reactivity with components in the serum, such as albumin, which rapidly inactivates them. elifesciences.orgresearchgate.net However, when tested in a protein-free medium, DACones demonstrated potent cytotoxicity. elifesciences.orgbiorxiv.org

The high reactivity of DACones stems from the ynone functional group, which acts as a potent Michael acceptor for nucleophiles like thiols and amines present in proteins. elifesciences.org Once bioactivated inside the cell, DACones covalently modify multiple proteins by reacting with the side chains of cysteine and lysine residues. elifesciences.orgresearchgate.net This process, termed lipoxidation, leads to the formation of stable DACone-protein adducts. elifesciences.org

Chemoproteomic studies have confirmed this mechanism, showing that clickable versions of these compounds, once oxidized by HSD17B11, form covalent bonds with proteins. elifesciences.orgbiorxiv.org For instance, incubation of a clickable DACone with bovine beta-lactoglobulin (BLG) resulted in the formation of one or two adducts, and the modified protein gained a characteristic absorption band. elifesciences.org In cells, this widespread protein modification disrupts protein quality control mechanisms, triggers endoplasmic reticulum stress, activates the unfolded protein response, and inhibits the ubiquitin-proteasome system, ultimately culminating in apoptotic cell death. elifesciences.orgresearchgate.net

| Precursor Compound Class | Activating Enzyme | Reactive Species Formed | Mechanism of Reactivity | Cellular Targets | Consequence |

| Terminal Alkynylcarbinols | HSD17B11 | Dialkynylketones (DACones) | Michael Addition | Cysteine and Lysine residues on proteins | Protein Lipoxidation, ER Stress, Apoptosis |

Synthesis and Evaluation of Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, thereby guiding the design of more potent and selective analogues. For Petrocortyne A and related lipidic alkynylcarbinols, SAR studies have revealed several key structural features that are critical for their cytotoxic effects.

Research on synthetic analogues has demonstrated that the stereochemistry of the carbinol centers significantly influences cytotoxicity. researchgate.net Furthermore, modifications to the lipidic backbone and the nature of the acetylenic pharmacophore have profound effects on bioactivity. These studies aim to identify the optimal combination of structural features to maximize the therapeutic potential of this class of compounds.

Design and Synthesis of Non-Natural Analogues for Mechanistic Probes

To investigate the mechanism of action of this compound, researchers have designed and synthesized non-natural analogues that act as molecular probes. rsc.orgnih.gov These synthetic derivatives often incorporate specific structural modifications intended to interact with or report on biological processes. For instance, altering the spacing and orientation of the functional groups can help to map the binding pocket of a target protein.

Development of "Clickable" Analogues for Target Identification through Chemical Proteomics

A significant challenge in understanding the bioactivity of natural products like this compound is the identification of their direct cellular targets. Chemical proteomics, which utilizes chemical probes to study protein function in a complex biological system, has emerged as a powerful tool for this purpose. frontiersin.orgnih.gov A key strategy in chemical proteomics is the use of "clickable" analogues.

These analogues are synthesized to include a small, bioorthogonal functional group, such as a terminal alkyne or an azide. nih.gov This "handle" does not significantly alter the biological activity of the parent molecule but allows for the specific attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a highly efficient and selective "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgnih.gov

The general workflow for using a clickable probe involves introducing the analogue to living cells or cell lysates, allowing it to bind to its protein targets. Following this, the reporter tag is attached via the click reaction. The tagged protein-probe complexes can then be enriched (e.g., using streptavidin beads if biotin was used) and subsequently identified by mass spectrometry. nih.gov This approach enables the unbiased, proteome-wide identification of the proteins that interact with the bioactive compound.

Optimization of Lipidic Backbone Length and Functional Group Diversity

For a series of C2-symmetrical double-headed polyacetylenic polyols, it was observed that a C24 homologue was three times more active than the natural C20 compound, while a shorter C16 analogue was significantly less potent. researchgate.net This suggests that there is an optimal length for the lipidic backbone to achieve maximal cytotoxic effect.

Beyond length, the diversity of functional groups within the backbone is also a key area for optimization. The introduction of different functional groups, such as ethers, esters, or other heteroatoms, can alter the molecule's polarity, flexibility, and hydrogen bonding capacity, thereby influencing its target interactions and pharmacokinetic properties.

| Analogue Modification | Observed Effect on Cytotoxicity | Reference |

| Lengthening the lipidic backbone (C20 to C24) | Increased activity (3-fold) | researchgate.net |

| Shortening the lipidic backbone (C20 to C16) | Decreased activity (16-fold) | researchgate.net |

Pharmacophoric Unit Exploration and Refinement

The pharmacophore of a molecule represents the essential spatial arrangement of functional groups responsible for its biological activity. In this compound, the key pharmacophoric elements are the alkynylcarbinol units. researchgate.net The molecule contains both a terminal (4E)-en-1-yn-3-ol motif and an internal dialkynylcarbinol (DAC) unit. researchgate.net

Systematic exploration of this pharmacophore involves synthesizing analogues with variations in the number, type, and relative positioning of the alkyne and hydroxyl groups. For example, studies on simpler alkynylcarbinols have shown that replacing an internal carbon-carbon double bond with a triple bond to create a DAC pharmacophore can lead to a significant increase in cytotoxicity. elifesciences.org

Advanced Analytical Methodologies for Petrocortyne a Research

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex mixtures of natural products, offering high resolution, sensitivity, and reproducibility. researchgate.net In the context of Petrocortyne A research, HPLC is indispensable for both the purification of the compound from crude extracts of marine sponges of the Petrosia genus and for the quantitative analysis of different isomers. nih.govnih.gov The initial isolation of this compound involved extensive fractionation and purification steps where HPLC, particularly reversed-phase HPLC, played a crucial role in obtaining the pure compound. nih.gov Reversed-phase HPLC separates molecules based on their hydrophobicity, which is effective for long-chain polyacetylenes like this compound. researchgate.net

The quantification of this compound can be accurately achieved using HPLC coupled with a suitable detector, such as an ultraviolet (UV) detector. paulrpalmer.com By establishing a calibration curve with a purified standard, the concentration of this compound in various samples can be determined. This is vital for assessing its prevalence in different source organisms or for monitoring its concentration throughout synthetic procedures.

Chiral HPLC for Enantiomeric and Diastereomeric Resolution

The presence of two remote stereocenters (at C3 and C14) in this compound gives rise to four possible stereoisomers: (3R,14R), (3S,14S), (3R,14S), and (3S,14R). Distinguishing and separating these isomers is critical for determining the absolute configuration of the natural product and for studying the biological activity of each specific isomer. Chiral HPLC is the primary method employed for this purpose. chiralpedia.com

Research has shown that a mixture of the four stereoisomers of this compound can be partially resolved using analytical chiral HPLC. nih.govnih.govacs.org Specifically, the use of a Chiralcel OD column (a cellulose-based chiral stationary phase) allowed for the separation of the enantiomeric pair of the syn diastereomer. nih.gov In this separation, the (3S,14S) enantiomer eluted first, while the (3R,14R) enantiomer eluted last. However, the anti diastereomers, (3S,14R) and (3R,14S), co-eluted as a single peak between the two resolved syn enantiomers. nih.gov This partial resolution was instrumental in confirming the identity of the synthetic isomers by coinjection with the natural sample and ultimately helped in the definitive assignment of the natural product's configuration as (3S,14S). nih.govacs.org

| Parameter | Description |

|---|---|

| Stationary Phase | Chiralcel OD column |

| Analytes | Mixture of four stereoisomers of this compound |

| Elution Order | 1. (3S,14S)-Petrocortyne A 2. (3R,14S)- and (3S,14R)-Petrocortyne A (co-eluted) 3. (3R,14R)-Petrocortyne A |

| Outcome | Partial resolution of diastereomers and resolution of one enantiomeric pair. Confirmed the enantiomeric and diastereomeric purity of synthetic samples. |

Fluorous HPLC for Separating Tagged Intermediates and Products

While chiral HPLC was useful, it did not achieve a complete separation of all four stereoisomers. nih.gov To overcome this, a fluorous mixture synthesis (FMS) strategy was employed, which relies on fluorous HPLC for the crucial separation step. nih.govpitt.edu This technique involves "tagging" stereoisomeric starting materials with fluorous silyl (B83357) groups of varying fluorine content. pitt.edu These tagged molecules are then mixed and carried through the synthetic pathway together. pitt.edu

At the end of the synthesis, the resulting mixture of fluorous-tagged this compound isomers is subjected to preparative fluorous HPLC. pitt.edu Separation on a fluorous stationary phase is highly efficient, as it separates the compounds based on their fluorine content. This "demixing" process allows for the isolation of each of the four stereoisomers in their individual, pure forms. nih.gov The fluorous tags are then removed to yield the final, untagged this compound isomers. This powerful combination of fluorous tagging and fluorous HPLC provided access to all four pure isomers, which was essential for the unambiguous structural assignment of the natural product by comparing the properties of each synthetic isomer to the natural sample. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Confirmation and Dynamics

Spectroscopic methods are fundamental to elucidating the complex structure of this compound. nih.gov The initial constitutional assignment of this 46-carbon chain natural product was accomplished through a combination of spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field 1H and 13C NMR are the most powerful tools for determining the carbon skeleton and the location of functional groups. nih.govpaulrpalmer.com 1H NMR helps identify the chemical environment of protons, revealing information about double and triple bonds, as well as protons on carbon atoms bearing hydroxyl groups. 13C NMR provides a count of the carbon atoms and indicates their type (alkane, alkene, alkyne, alcohol). Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between different atoms, allowing for the complete assembly of the molecular structure. In the study of this compound, NMR data of the synthetic isomers were compared to confirm that they were constitutionally identical. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise molecular weight and elemental formula of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information about different parts of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. paulrpalmer.com For this compound, IR spectra would show characteristic absorption bands for O-H (hydroxyl), C≡C (alkyne), and C=C (alkene) bonds, confirming the presence of these key functionalities within the long carbon chain.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 1H and 13C NMR | Carbon-hydrogen framework, chemical environment of atoms. paulrpalmer.com | Used to confirm the 46-carbon backbone and constitution of synthetic isomers. nih.gov |

| Mass Spectrometry | Molecular weight and elemental formula. | Confirms the overall formula of C46H74O2. |

| Infrared Spectroscopy | Presence of functional groups. paulrpalmer.com | Identifies key hydroxyl, alkyne, and alkene groups. |

Chemical Derivatization Strategies for Enhanced Chromatographic-Mass Spectrometric Analysis

Chemical derivatization involves modifying an analyte's structure to improve its analytical properties, such as enhancing detector response or facilitating separation. jfda-online.comspectroscopyonline.com In the stereochemical analysis of this compound, derivatization of the secondary alcohol groups was a critical step. The "advanced Mosher ester" method was employed, which involves creating diastereomeric esters by reacting the alcohol with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govnih.gov

Similarly, 2-naphthylmethoxyacetic acid (NMA) was used as a chiral derivatizing agent. pitt.edu After derivatization, the resulting diastereomeric esters can be analyzed by high-field 1H NMR. The differing chemical shifts of the protons near the newly formed chiral center in the two diastereomers allow for the assignment of the absolute configuration of the alcohol stereocenter. pitt.edu This method was crucial in determining the (3S,14S) configuration of naturally occurring this compound by comparing the NMR spectra of the derivatized natural product with the spectra of the derivatized synthetic isomers. nih.govpitt.edu

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, direct analysis of a large, polar, and non-volatile molecule like this compound by GC-MS is not feasible. Its high molecular weight and the presence of two polar hydroxyl groups prevent it from vaporizing without decomposition in the GC inlet. jfda-online.com

Therefore, chemical derivatization is a mandatory prerequisite for any potential GC-MS analysis of this compound or its fragments. nih.gov The hydroxyl groups would need to be converted to less polar and more volatile functional groups. jfda-online.com Common derivatization strategies for alcohols include:

Silylation : Reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

Acylation : Converting the alcohols to esters using reagents like trifluoroacetic anhydride. jfda-online.com

These derivatization reactions reduce the polarity and increase the thermal stability of the analyte, making it suitable for GC separation. researchgate.net While the analysis of the intact derivatized this compound might still be challenging due to its large size, GC-MS could be effectively used to analyze smaller fragments obtained from chemical degradation, providing valuable structural information.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Undiscovered Molecular Mechanisms of Action

While initial studies have identified several biological effects of Petrocortyne A, its precise molecular targets and the full scope of its mechanisms remain largely undetermined. vliz.be Early research has shown that this compound can inhibit the release of tumor necrosis factor-alpha (TNF-α) and nitric oxide from macrophages and induce the aggregation of human leukemic monocytes. vliz.bemdpi.com Additionally, this compound and its close analogs, Petrocortynes B and C, have been noted for their RNA-cleaving activity. mdpi.com

Future research must move beyond these initial observations to provide a more detailed molecular picture. Key research questions include identifying the specific enzymes, receptors, or signaling proteins that this compound directly binds to. For instance, its anti-inflammatory effects suggest potential interactions with key components of inflammatory signaling cascades, such as the NF-κB or MAPK pathways. vliz.bemdpi.com It is crucial to determine if the observed inhibition of inflammatory mediators is a primary effect or a downstream consequence of an upstream target. Similarly, the molecular basis for its RNA-cleaving ability and its pro-aggregative effects on monocytes requires in-depth investigation to identify the exact cellular machinery involved. mdpi.comvliz.be Uncovering these fundamental mechanisms is a critical step in validating its potential as a therapeutic agent.

| Compound | Reported Biological Activity | Cell Line/System | Reference |

| This compound | Inhibition of TNF-α and nitric oxide release | LPS-activated RAW 264.7 macrophages | vliz.bemdpi.com |

| Induces homotypic aggregation | U937 human leukemic monocytes | vliz.be | |

| RNA-cleaving activity | In vitro | mdpi.com | |

| Cytotoxicity | Human leukemia cell line (K562) | mdpi.com | |

| Petrocortynes D-H | Moderate cytotoxicity | Human leukemia cell line (K562) | mdpi.com |

| Inhibitory activity against phospholipase A2 | In vitro | nih.gov |

Development of Chemoenzymatic and Biosynthetic Approaches for Production

The supply of this compound is a significant bottleneck for extensive research and development. Isolation from its natural marine sponge source is often low-yielding and unsustainable. nih.gov While total chemical synthesis has been achieved and was instrumental in confirming the compound's absolute stereostructure, such multi-step syntheses are often complex and not easily scalable for large-quantity production. nih.govacs.orgnih.gov

Furthermore, exploring the biosynthetic pathway of this compound in its native organism could pave the way for production in a heterologous host. mdpi.com By identifying the genes and enzymes responsible for constructing the polyacetylene backbone, researchers could potentially engineer microorganisms like E. coli or yeast to produce the compound or its key precursors through fermentation. biorxiv.orgnih.gov This bio-engineering approach represents a scalable and environmentally friendly strategy for generating a sustainable supply of this compound. mdpi.com

High-Throughput Screening for Novel Biological Targets in Diverse Cellular Systems

Initial bioactivity screenings of this compound and its analogs have focused on a limited number of cancer cell lines and inflammatory assays. mdpi.comnih.gov To uncover the full therapeutic potential of this chemical scaffold, a much broader screening approach is necessary. High-Throughput Screening (HTS) is a technology that allows for the rapid, automated testing of thousands of compounds against a wide array of biological targets. nih.govbmglabtech.com

Future research should leverage HTS to screen libraries of this compound and its synthetically-derived analogs against diverse cellular systems. labkey.com This could include a wide panel of cancer cell lines representing different tissue types, as well as assays for various other diseases, such as neurodegenerative disorders, viral infections, and metabolic diseases. mdpi.com HTS can be used to assess various cellular endpoints, including cell viability, activation of specific signaling pathways, and changes in cell morphology. u-tokyo.ac.jp This systematic approach would maximize the chances of discovering novel and unexpected biological activities, potentially identifying new therapeutic applications for the petrocortyne family of compounds. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To achieve a holistic understanding of how this compound affects cellular function, the integration of "omics" technologies is essential. uninet.edumdpi.com These technologies provide a global snapshot of molecular changes within a cell or organism in response to a stimulus. researchgate.net

Proteomics: The large-scale study of proteins can be used to identify which proteins change in abundance or modification state after a cell is treated with this compound. This can provide direct clues about the compound's mechanism of action and identify its molecular targets. humanspecificresearch.org

Metabolomics: This approach analyzes the complete set of metabolites within a biological sample. By examining how the metabolic profile of a cell changes upon exposure to this compound, researchers can identify which metabolic pathways are perturbed, offering insights into the compound's functional effects. uninet.edu

Transcriptomics: Analyzing the full range of RNA transcripts can reveal which genes are up- or down-regulated by this compound, pointing to the cellular pathways it modulates. humanspecificresearch.org

By combining these omics approaches, researchers can construct a detailed map of the cellular response to this compound, moving beyond a single target to understand its system-wide effects and helping to uncover its complete mechanism of action. frontiersin.org

| Omics Technology | Description | Potential Application for this compound Research |

| Proteomics | Large-scale study of the structure and function of proteins. | Identify direct protein binding partners; map changes in protein expression and post-translational modifications to uncover affected signaling pathways. humanspecificresearch.org |

| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. | Reveal disruptions in cellular metabolism; identify metabolic pathways impacted by the compound's activity. uninet.edu |

| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. | Determine which genes are activated or suppressed in response to the compound, providing a blueprint of the cellular response. humanspecificresearch.org |

| Genomics | Study of an organism's complete set of DNA. | Identify genetic factors that confer sensitivity or resistance to this compound in different cell lines. researchgate.net |

Application of this compound and its Derivatives as Chemical Biology Tools

Beyond their direct therapeutic potential, this compound and its derivatives can serve as valuable chemical biology tools to study biological processes. nih.govucla.edu Chemical tools are small molecules with specific biological activities that researchers use to probe and manipulate cellular functions. sigmaaldrich.comembl.org

The availability of multiple stereoisomers of this compound from chemical synthesis provides a unique toolkit for these studies. nih.govnih.gov Researchers can compare the activities of different isomers to understand the structural requirements for biological target engagement. Furthermore, synthetic chemists can create modified versions of this compound, for example, by attaching fluorescent tags or affinity labels. These modified probes could be used in experiments to visualize the compound's location within a cell or to isolate and identify its direct binding partners, thus helping to deconstruct complex biological pathways. ucla.edu

Interdisciplinary Collaboration in Marine Natural Product Drug Discovery (Pre-clinical)

The path from the discovery of a marine natural product to a pre-clinical drug candidate is complex and requires a high degree of interdisciplinary collaboration. researchgate.netnih.gov The future development of this compound will depend on the successful integration of expertise from multiple scientific fields. frontiersin.org

This collaborative effort must include:

Marine Biologists and Ecologists to study the source organism and its environment.

Natural Product Chemists for the isolation, purification, and structure elucidation of new analogs. mdpi.com

Synthetic Organic Chemists to develop scalable routes for production and to create novel derivatives for structure-activity relationship studies. nih.govup.pt

Pharmacologists and Cell Biologists to design and execute assays to determine bioactivity and elucidate mechanisms of action. u-tokyo.ac.jp

Computational Chemists to model interactions between this compound and potential biological targets, guiding the design of more potent and selective derivatives. embl.org

Establishing collaborative networks, such as those fostered by programs like the International Cooperative Biodiversity Groups, is essential for navigating the challenges of pre-clinical development and translating the initial promise of this compound into tangible outcomes. researchgate.net

Q & A

Q. What experimental strategies are used to synthesize and isolate stereoisomers of Petrocortyne A?

this compound’s stereochemical complexity necessitates advanced synthesis approaches. Two primary strategies are employed:

- Mixture synthesis : Non-selective reactions generate all four stereoisomers (3R,14R; 3R,14S; 3S,14R; 3S,14S) as a single unresolved mixture. This method avoids labor-intensive stereocontrol but requires subsequent separation using techniques like fluorous chromatography .

- Fluorous mixture synthesis : Fluorine-tagged intermediates enable precise separation of stereoisomers via affinity-based chromatography. This approach yields pure individual isomers for direct comparison with natural samples .

Key data: HRMS (ESI) m/z 677.5274 (M⁺ + Na) confirms molecular formula C₄₆H₇₀O₂Na .

Q. How is the absolute configuration of this compound determined experimentally?

The C3 and C14 stereocenters are resolved using:

- Mosher ester analysis : Bis-(R)- and bis-(S)-Mosher esters are synthesized, and their ¹H NMR spectra compared. For example, the (3S,14S)-isomer matches Jung’s natural sample with optical rotation +10.8 (c = 1.9, MeOH) .

- 2-Naphthylmethoxyacetic acid (NMA) esters : NMA derivatives provide clearer differentiation of C14 configuration due to enhanced shielding effects in NMR, validated via synthetic isomer comparisons .

Q. What spectral data are critical for verifying this compound’s structure?

Key datasets include:

- ¹H/¹³C NMR : Identical spectra for diastereomers necessitate advanced derivatization (e.g., Mosher esters) to resolve stereochemistry. For example, δ 5.82–5.77 ppm (m, 1H) corresponds to olefinic protons in the polyene chain .

- Optical rotation : Natural samples from Petrosia sp. show rotations (+6.4 to +10.8) consistent with (3S,14S) configurations, ruling out Shin’s initial (3R,14R) assignment .

Advanced Research Questions

Q. How can contradictory structural assignments in this compound studies be resolved?

Discrepancies between Shin’s (3R,14R) and Jung’s (3S,14S) assignments are addressed by:

- Synthetic isomer validation : Fluorous synthesis of all four stereoisomers provides reference spectra. Jung’s natural sample aligns with (3S,14S)-isomer’s NMR and optical data .

- Meta-analysis of heterogeneity : Statistical measures like I² (proportion of total variation due to heterogeneity) quantify inconsistency across studies. For this compound, I² >50% indicates significant methodological divergence, necessitating re-evaluation of Mosher protocols .

Q. What are the advantages of NMA esters over Mosher esters for stereochemical analysis?

- Enhanced resolution : NMA’s bulky naphthyl group amplifies anisotropic shielding in NMR, particularly for C14. This reduces ambiguity in diastereomer differentiation .

- Practical reliability : NMA derivatives avoid the need for 2D spin-lock experiments (e.g., TOCSY) to assign overlapping proton signals, streamlining analysis .

Q. How can PICOT frameworks guide cytotoxicity studies of this compound?

A PICOT (Population, Intervention, Comparison, Outcome, Time) approach structures research questions:

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : (3S,14S)-Petrocortyne A at non-cytotoxic concentrations (IC₅₀ ~0.1–1 µM).

- Comparison : Synthetic isomers to isolate stereochemical effects.

- Outcome : Anti-inflammatory activity (e.g., TNF-α suppression).

- Time : 24–72h exposure periods .

Q. What methodologies address heterogeneity in this compound’s reported bioactivities?

Q. How is fluorous mixture synthesis optimized for complex natural products?

- Tagging strategy : Fluorophilic silyl tags (e.g., heptafluorohexyl-diisopropylsilyl) ensure selective separation without altering stereochemistry .

- Validation : HRMS and ¹³C NMR confirm tag removal post-separation, critical for retaining native structure .

Methodological Recommendations

- For structural assignments : Combine Mosher (C3) and NMA (C14) esters with synthetic isomer references to mitigate ambiguity .

- For synthesis : Prioritize fluorous methods for stereochemical fidelity, despite higher initial complexity .

- For data analysis : Use heterogeneity metrics (H, I²) to evaluate reproducibility in multi-study contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.